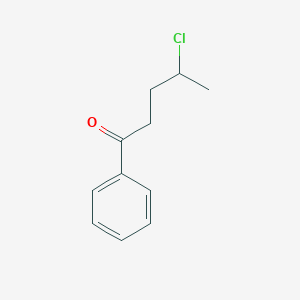

4-Chlorovalerophenone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

4-chloro-1-phenylpentan-1-one |

InChI |

InChI=1S/C11H13ClO/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChI Key |

IDVRANFLJHDQIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 4 Chlorovalerophenone and Its Analogs

Established Synthetic Routes for 4-Chlorovalerophenone

The synthesis of 4-Chlorovalerophenone can be achieved through classical organic reactions, primarily utilizing Friedel-Crafts acylation.

Friedel-Crafts acylation is a fundamental method for forming aryl ketones by reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion, generated from the interaction between the acylating agent and the catalyst, acts as the electrophile. numberanalytics.comucalgary.ca

A documented synthesis of 4-Chlorovalerophenone (also known as 5-chloro-1-phenylpentan-1-one) involves the reaction of benzene (B151609) with 5-chlorovaleryl chloride. prepchem.com The process uses aluminum chloride (AlCl₃) as the Lewis acid catalyst, suspended in a solvent like carbon tetrachloride. The reaction is typically conducted at low temperatures (e.g., below 5°C) to control reactivity and minimize side reactions. prepchem.com Following the electrophilic substitution, the reaction mixture is worked up with an acidic aqueous solution to decompose the aluminum chloride complex and isolate the crude product, which can then be purified by recrystallization. prepchem.com

Table 1: Example of Friedel-Crafts Acylation for 4-Chlorovalerophenone Synthesis prepchem.com

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Product |

|---|

While Friedel-Crafts acylation is a direct method, oxidative transformations represent another class of reactions in phenone synthesis. These methods typically involve the oxidation of a precursor molecule. For instance, secondary alcohols can be oxidized to their corresponding ketones. Although direct oxidative routes to 4-Chlorovalerophenone are less commonly cited than Friedel-Crafts reactions, the principles of oxidative chemistry are central to the synthesis of many aromatic ketones.

Modern oxidative methods often employ hypervalent iodine reagents, which are considered mild and environmentally benign alternatives to metal-based oxidants. acs.org These reagents can be used in a variety of transformations, including the α-functionalization of carbonyl compounds. acs.org Furthermore, catalytic systems using visible light and a recyclable solid photocatalyst like titanium dioxide have been developed for oxidative coupling reactions of phenols, showcasing the ongoing innovation in oxidative synthesis. nih.gov Other approaches include the aerobic oxidative hydroxylation of arylboronic acids, which yields phenols that can be precursors to phenones. organic-chemistry.org These catalytic methods represent greener and more efficient alternatives to stoichiometric oxidants. researchgate.netrsc.org

Friedel-Crafts Acylation Approaches

Asymmetric Synthesis Approaches Involving δ-Chlorovalerophenones

The development of asymmetric methods allows for the synthesis of chiral molecules, which is of paramount importance in fields like pharmaceuticals. For ketones like 4-chlorovalerophenone (a δ-chlorovalerophenone), asymmetric synthesis provides pathways to valuable chiral tertiary alcohols and their cyclic derivatives.

A significant advancement in asymmetric synthesis is the ligand-promoted addition of Grignard reagents to ketones. semanticscholar.org Research has demonstrated that δ-chlorovalerophenones are excellent substrates for this reaction, yielding chiral tertiary alcohols with high levels of enantioselectivity. rsc.orgmendeley.com The key to this transformation is the use of a chiral ligand that coordinates to the Grignard reagent, creating a chiral environment that directs the nucleophilic attack on the prochiral ketone.

A particularly effective class of ligands is derived from 1,2-diaminocyclohexane (DACH). nih.govrsc.orgresearchgate.net These tridentate ligands promote the asymmetric addition of various Grignard reagents (both alkyl and aryl) to δ-chlorovalerophenones, achieving enantiomeric excesses (ee) of up to 96%. semanticscholar.orgrsc.org This methodology provides a modular and flexible route to a wide array of enantioenriched tertiary alcohols, which serve as crucial chiral building blocks. nih.govresearchgate.net

Table 2: Ligand-Promoted Asymmetric Grignard Addition to δ-Chlorovalerophenones rsc.org

| Ketone Substrate | Grignard Reagent | Chiral Ligand | Product (Chiral Tertiary Alcohol) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| δ-chlorovalerophenone | Methylmagnesium bromide | (R,R)-DACH-derived ligand | (S)-5-chloro-1-phenyl-1-methylpentan-1-ol | 96% |

| δ-chlorovalerophenone | Ethylmagnesium bromide | (R,R)-DACH-derived ligand | (S)-5-chloro-1-phenyl-1-ethylpentan-1-ol | 95% |

The chiral tertiary alcohols produced from the asymmetric Grignard addition are versatile intermediates for subsequent transformations. A notable application is their use in stereoselective cyclization to form chiral 2,2-disubstituted tetrahydropyrans (THPs). semanticscholar.orgrsc.org

This intramolecular cyclization is typically promoted by a base. rsc.orgresearchgate.net The alkoxide, formed by deprotonating the tertiary alcohol, displaces the terminal chloride in a 6-exo-tet cyclization. Crucially, this reaction proceeds with complete retention of the newly created stereocenter's configuration. rsc.orgresearchgate.net This strategy provides a highly efficient and stereocontrolled route to valuable heterocyclic structures. rsc.orgresearchgate.net The combination of a ligand-promoted asymmetric Grignard addition followed by a base-promoted intramolecular cyclization constitutes a powerful and concise method for synthesizing complex chiral molecules from simple, commercially available ketones. semanticscholar.orgacs.org

Ligand-Promoted Asymmetric Grignard Additions

Biocatalytic Pathways for Chiral Amine Derivatives from Related Chloroketones

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure compounds. mmu.ac.uk Enzymes such as ketoreductases and transaminases are highly effective in the asymmetric synthesis of chiral alcohols and amines from prochiral ketones, including chloroketone substrates. nih.govmdpi.com

Ketoreductase (KRED) enzymes catalyze the reduction of ketones to alcohols with high stereoselectivity. google.com These enzymes, often dependent on a cofactor like NADPH, can be used to reduce α-chloroketones and related structures with excellent enantiomeric excess (>99% ee). lookchem.com The choice of KRED allows for the selective synthesis of either the (R) or (S) enantiomer of the resulting chloroalcohol, which are valuable intermediates for various pharmaceuticals. google.comlookchem.com The process can be run using whole cells or isolated enzymes and often employs a cofactor regeneration system to be economically viable. google.comacs.org

Transaminases (TAs) offer a direct route to chiral amines by catalyzing the reductive amination of a ketone. mdpi.comnih.gov Recent studies have demonstrated that ω-chloroketones, such as 4-chlorobutyrophenone (B1345740) and 5-chlorovalerophenone, are suitable substrates for transaminase-triggered cyclizations. acs.org The enzyme asymmetrically converts the ketone into a chiral amine, which then undergoes spontaneous intramolecular cyclization to yield enantiopure 2-substituted pyrrolidines and piperidines. This chemoenzymatic cascade provides access to both enantiomers of the cyclic amine products in high yields and with exceptional enantioselectivity (>99.5% ee). acs.org

Table 3: Biocatalytic Transformations of ω-Chloroketones acs.org

| Substrate | Enzyme Type | Key Transformation | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 4-Chlorobutyrophenone | Transaminase (e.g., ATA-117-Rd6) | Asymmetric amination followed by cyclization | (R)-2-phenylpyrrolidine | >99.5% |

| 5-Chlorovalerophenone | Transaminase (e.g., PjSTA-R6-8) | Asymmetric amination followed by cyclization | (S)-2-phenylpiperidine | >99.5% |

Exploration of Novel Synthetic Methods for 4-Chlorovalerophenone Scaffolds

The synthesis of 4-chlorovalerophenone and its analogs, key intermediates in various chemical syntheses, has traditionally been dominated by classical methods such as Friedel-Crafts acylation. However, contemporary organic synthesis has seen a significant shift towards the development of more efficient, sustainable, and versatile catalytic systems. These novel methods aim to overcome the limitations of traditional approaches, such as the use of stoichiometric, moisture-sensitive Lewis acids and harsh reaction conditions. This section explores modern catalytic strategies that provide new pathways to the 4-chlorovalerophenone scaffold, including advanced cross-coupling reactions, photoredox catalysis, and atom-economical hydroacylations.

Modern Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation remains a fundamental tool for the synthesis of aryl ketones. masterorganicchemistry.comsigmaaldrich.com The classic reaction involves an arene, an acyl chloride (like valeryl chloride), and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). masterorganicchemistry.com However, the need for stoichiometric amounts of the catalyst, which complexes with the product ketone, and the generation of significant waste have driven research into novel catalytic systems.

Recent advancements focus on employing highly efficient, recyclable, or environmentally benign catalysts. For instance, stable and non-hygroscopic solid acid catalysts such as aluminum dodecatungstophosphate (AlPW₁₂O₄₀) have been shown to effectively catalyze Friedel-Crafts acylations in the absence of a solvent. organic-chemistry.org Another "greener" approach utilizes methanesulfonic anhydride to promote the acylation with carboxylic acids, producing aryl ketones with minimal metallic or halogenated waste. acs.org The use of ionic liquids, such as 1-isobutyl-3-methylimidazolium dihydrogen phosphate (B84403) ([i-BMIM]H₂PO₄) with indium triflate, has also emerged as an effective green catalyst system for acylations using acid anhydrides. sigmaaldrich.com

| Catalyst/Reagent | Acylating Agent | Key Features | Reference |

|---|---|---|---|

| Aluminum dodecatungstophosphate (AlPW₁₂O₄₀) | Carboxylic acids, Acyl chlorides | Stable, non-hygroscopic, solvent-free conditions. | organic-chemistry.org |

| Methanesulfonic anhydride | Carboxylic acids | Metal- and halogen-free methodology, good yields. | acs.org |

| Indium triflate in [i-BMIM]H₂PO₄ | Acid anhydrides | Green catalyst system, recyclable ionic liquid. | sigmaaldrich.com |

| Erbium trifluoromethanesulfonate | Acyl chlorides, Anhydrides | Effective under microwave-assisted conditions. | sigmaaldrich.com |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions have revolutionized C-C bond formation, offering powerful alternatives to electrophilic aromatic substitution for ketone synthesis. These methods exhibit high functional group tolerance and catalytic efficiency.

A prominent strategy is the carbonylative cross-coupling , where carbon monoxide (CO) is inserted between an aryl halide and an organometallic reagent. The carbonylative Suzuki coupling, which pairs an aryl halide with an arylboronic acid in the presence of CO, is a widely studied method for producing biaryl ketones. semanticscholar.org Innovations in this area include the use of nanocatalysts and the development of methods that use safer CO surrogates, such as carbon dioxide in combination with a reducing agent like phenylsilane. researchgate.netchemrevlett.com For the synthesis of 4-chlorovalerophenone, this would involve coupling 1-chloro-4-iodobenzene (B104392) with an appropriate organometallic partner under a CO atmosphere.

Non-carbonylative cross-couplings are also highly effective. The Suzuki-Miyaura coupling can be performed between an acyl chloride (e.g., valeryl chloride) and an arylboronic acid (e.g., 4-chlorophenylboronic acid). Phosphine-free palladium-catalyzed systems have been developed that allow this reaction to proceed at room temperature, providing excellent yields and overcoming many drawbacks of traditional Friedel-Crafts reactions. organic-chemistry.org Similarly, nickel catalysis has been used for the addition of arylboronic acids to alkyl nitriles to furnish aryl ketones in high yields. organic-chemistry.org

| Coupling Strategy | Catalyst System (Example) | Reactants for 4-Chlorovalerophenone Synthesis | Key Advantage | Reference |

|---|---|---|---|---|

| Carbonylative Suzuki Coupling | Pd Nanoparticles | 1-Chloro-4-iodobenzene + Alkylboronic acid + CO | High atom economy, utilization of CO. | semanticscholar.org |

| Acyl Suzuki-Miyaura Coupling | Pd(OAc)₂ (phosphine-free) | Valeryl chloride + 4-Chlorophenylboronic acid | Mild conditions, broad functional group tolerance. | organic-chemistry.org |

| Nickel-Catalyzed Nitrile Addition | Ni Catalyst | Valeronitrile + 4-Chlorophenylboronic acid | Alternative to acyl halides. | organic-chemistry.org |

| Carbonylative Cross-Electrophile Coupling | Ni Catalyst with CO₂ as CO source | Aryl iodide + Alkyl bromide | Avoids handling of toxic CO gas. | researchgate.net |

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful platform for forging chemical bonds under exceptionally mild conditions. These reactions often proceed via radical intermediates, enabling transformations that are challenging with traditional two-electron pathways. For ketone synthesis, a common strategy involves the generation of acyl radicals.

One such method is the direct decarboxylative arylation of α-oxo acids through the synergistic action of a photoredox catalyst (like an iridium complex) and a nickel catalyst. nih.gov In this process, the α-oxo acid is oxidized and decarboxylated to form an acyl radical, which then enters the nickel catalytic cycle to couple with an aryl halide. This approach allows for the formation of diverse ketone structures from simple, readily available precursors. nih.gov For instance, pyruvic acid can be used to generate aryl methyl ketones. nih.gov Another route involves the cooperative catalysis of a photocatalyst and a hydrogen-atom-transfer (HAT) catalyst to achieve cross-coupling between aldehydes and aryl halides. organic-chemistry.org These methods are noted for their mild conditions and excellent functional group tolerance, making them suitable for complex molecule synthesis. organic-chemistry.orgnih.gov

Rhodium-Catalyzed Hydroacylation

Rhodium-catalyzed hydroacylation represents a highly atom-economical approach to ketone synthesis, involving the direct addition of an aldehyde's C-H bond across an unsaturated C-C bond (alkene or alkyne). d-nb.infoescholarship.org This method avoids the need for pre-functionalized substrates and generates no byproducts. The intermolecular hydroacylation of an alkene like 1-butene (B85601) with 4-chlorobenzaldehyde, catalyzed by a rhodium(I) complex, would in principle yield 4-chlorovalerophenone. A significant challenge in intermolecular hydroacylation is preventing the competing decarbonylation of the aldehyde. d-nb.info Modern research has focused on the design of specialized ligands and catalytic systems to favor the desired hydroacylation pathway. Often, aldehydes containing a coordinating group are used to stabilize the key rhodium-acyl-hydride intermediate and prevent decarbonylation. d-nb.info While much of the success has been in intramolecular reactions to form cyclic ketones, advances continue to be made in developing more robust catalysts for intermolecular applications. escholarship.orgscholaris.ca

Detailed Reaction Mechanisms and Pathways of 4 Chlorovalerophenone

Mechanistic Investigations of Electrophilic and Nucleophilic Processes

The dual functionality of 4-Chlorovalerophenone, possessing both a reactive carbonyl group and a halogenated aromatic ring, allows for a diverse range of electrophilic and nucleophilic reactions.

The chlorine atom attached to the phenyl ring of 4-Chlorovalerophenone can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This process is distinct from SN2 reactions, as it occurs at a trigonal sp2-hybridized carbon atom and faces significant steric hindrance from the benzene (B151609) ring. wikipedia.org The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. ncrdsip.comlibretexts.org

In the initial, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily lost during this step. ncrdsip.com The presence of the carbonyl group, an electron-withdrawing substituent, in the para position is crucial as it activates the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This activation stems from the ability of the carbonyl group to delocalize and stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orgmasterorganicchemistry.com

| SNAr Reaction of 4-Chlorovalerophenone: Mechanistic Steps |

| Step 1 (Addition): A nucleophile attacks the carbon atom bonded to the chlorine, forming a tetrahedral Meisenheimer intermediate. The negative charge is delocalized by the aromatic ring and the para-keto group. |

| Step 2 (Elimination): The chloride ion is expelled as the leaving group, and the aromaticity of the ring is restored, yielding the substitution product. |

The carbonyl group in 4-Chlorovalerophenone is a key site for nucleophilic addition reactions. iitk.ac.inmasterorganicchemistry.com The carbon-oxygen double bond is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. ksu.edu.salibretexts.org This polarity makes the carbonyl carbon susceptible to attack by a wide range of nucleophiles. iitk.ac.inmasterorganicchemistry.com

Nucleophilic addition to the carbonyl group results in the transformation of the carbon's hybridization from sp2 to sp3 and a change in geometry from trigonal planar to tetrahedral. masterorganicchemistry.com The reaction can proceed under either basic/neutral or acidic conditions.

Under basic or neutral conditions, a strong nucleophile directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is then protonated by a solvent like water or alcohol to yield the final alcohol product. libretexts.org

Under acidic conditions, the carbonyl oxygen is first protonated by an acid catalyst. ksu.edu.salibretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. ksu.edu.salibretexts.org Following the nucleophilic attack, a protonated hemiacetal-like intermediate is formed, which then deprotonates to give the final product. ksu.edu.sa

The reactivity of the carbonyl group is influenced by the nature of the substituents attached to it. Electron-withdrawing groups, like the chlorophenyl group, can increase the electrophilicity of the carbonyl carbon. libretexts.org

| Mechanism of Nucleophilic Addition to a Ketone | Conditions | Description |

| Nucleophilic Addition-Protonation | Basic or Neutral | A strong nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This is followed by protonation to yield the alcohol product. libretexts.org |

| Electrophilic Addition-Protonation | Acidic | The carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. A weaker nucleophile then attacks, followed by deprotonation to give the final product. libretexts.org |

Nucleophilic Aromatic Substitution Mechanisms at the Chloro Site

Radical Reaction Mechanisms Involving 4-Chlorovalerophenone

4-Chlorovalerophenone can also participate in reactions that proceed through free radical intermediates. These reactions typically involve a three-stage radical chain mechanism: initiation, propagation, and termination. wikipedia.orglibretexts.org

Radical chain reactions are initiated by the formation of a radical from a non-radical precursor, often induced by heat or ultraviolet (UV) light. wikipedia.orglibretexts.org This initiation step creates a reactive species with an unpaired electron. libretexts.org

The propagation phase consists of a series of steps where a radical reacts with a stable molecule to generate a new radical, which then continues the chain. wikipedia.orglibretexts.org This cycle can repeat many times. masterorganicchemistry.com

Termination steps conclude the chain reaction by consuming radicals. This typically occurs when two radicals combine to form a non-radical species. wikipedia.orgmasterorganicchemistry.com

| Stages of a Radical Chain Reaction | Description |

| Initiation | A radical is created from a non-radical species, usually through homolytic cleavage induced by heat or light. libretexts.orgmasterorganicchemistry.com |

| Propagation | A radical reacts with a stable molecule to form a new radical, continuing the chain reaction. libretexts.orgmasterorganicchemistry.com |

| Termination | Two radicals react with each other to form a stable, non-radical product, ending the chain. libretexts.orgmasterorganicchemistry.com |

While specific studies on free radical reactions of 4-Chlorovalerophenone are not extensively detailed in the provided results, general principles of radical chemistry can be applied. The alkyl chain of the valerophenone (B195941) moiety could be susceptible to free radical halogenation. savemyexams.combyjus.com This type of reaction involves the substitution of a hydrogen atom on the alkyl chain with a halogen atom. libretexts.org

The process would be initiated by the homolytic cleavage of a halogen molecule (e.g., Cl2 or Br2) to form halogen radicals. savemyexams.comibchem.com A halogen radical would then abstract a hydrogen atom from the alkyl chain of 4-Chlorovalerophenone to form an alkyl radical and a hydrogen halide. savemyexams.com This newly formed alkyl radical can then react with another halogen molecule to produce a halogenated derivative of 4-Chlorovalerophenone and a new halogen radical, which propagates the chain. savemyexams.comibchem.com It's important to note that such reactions often lead to a mixture of products due to the possibility of substitution at different positions on the alkyl chain. savemyexams.com

Chain Initiation, Propagation, and Termination Processes

Catalytic Reaction Mechanisms with 4-Chlorovalerophenone as a Substrate or Reagent

For nucleophilic aromatic substitution, while not always requiring a catalyst, certain phase-transfer catalysts could facilitate the reaction between an aqueous nucleophile and an organic substrate like 4-Chlorovalerophenone.

In the context of carbonyl group reactions, acid or base catalysis is common. As previously mentioned, an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating nucleophilic attack. ksu.edu.salibretexts.org A base catalyst, on the other hand, can deprotonate a weak nucleophile, increasing its nucleophilicity and promoting its addition to the carbonyl group.

In hydrogenation reactions of the carbonyl group to form an alcohol, heterogeneous catalysts like platinum, palladium, or nickel are often employed. libretexts.org The reaction occurs on the surface of the metal catalyst, where both the 4-Chlorovalerophenone and hydrogen are adsorbed. This adsorption weakens the respective bonds and facilitates the addition of hydrogen across the carbonyl double bond. libretexts.org The catalyzed reaction proceeds through a different pathway with a lower energy barrier compared to the uncatalyzed reaction. ucalgary.calibretexts.org

| Type of Catalysis | Effect on 4-Chlorovalerophenone Reactions |

| Acid Catalysis | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic addition. ksu.edu.salibretexts.org |

| Base Catalysis | Can deprotonate weak nucleophiles, increasing their reactivity towards the carbonyl carbon. |

| Heterogeneous Catalysis (e.g., Pt, Pd, Ni) | Provides a surface for the adsorption of reactants in hydrogenation, lowering the activation energy for the reduction of the carbonyl group. libretexts.org |

Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling Mechanisms

The formation of carbon-nitrogen (C-N) bonds using palladium catalysts, known as the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis. wikipedia.orgnumberanalytics.comname-reaction.com This reaction allows for the coupling of aryl halides, such as the chlorophenyl group in 4-Chlorovalerophenone, with primary or secondary amines. wikipedia.orgjk-sci.com The catalytic cycle is a well-defined sequence of elementary steps involving a palladium catalyst, which is regenerated at the end of the process. name-reaction.comjk-sci.com

The generally accepted mechanism proceeds through three key stages:

Oxidative Addition: The catalytic cycle begins with the reaction of a low-valent Palladium(0) complex, typically stabilized by phosphine (B1218219) ligands, with the aryl chloride of 4-Chlorovalerophenone. wikipedia.orgnobelprize.org This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming a new, higher-valent Palladium(II) complex. nobelprize.orgacs.org

Amine Coordination and Deprotonation: Following oxidative addition, the amine coupling partner coordinates to the Pd(II) complex. jk-sci.com In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species. wikipedia.orgjk-sci.com This step is crucial for preparing the complex for the final bond-forming event.

Reductive Elimination: This is the final and irreversible step of the cycle. wikipedia.orgthieme-connect.com The aryl group (from 4-Chlorovalerophenone) and the amido group (from the amine) are eliminated from the palladium center, forming the desired C-N bond in the final product. acs.orgresearchgate.net This step also regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. jk-sci.com

An unproductive side reaction that can occur is β-hydride elimination from the palladium-amido complex, which would lead to hydrodehalogenation of the starting material. wikipedia.org The choice of ligands is critical to modulate the catalyst's activity and selectivity, with bulky phosphine ligands often required for challenging substrates like aryl chlorides. jk-sci.com

| Step | Description | Reactants | Intermediates/Products |

| 1 | Oxidative Addition | 4-Chlorovalerophenone, Pd(0)L_n | Aryl-Pd(II)-Cl complex |

| 2 | Amine Coordination & Deprotonation | Aryl-Pd(II)-Cl complex, Amine (RNH₂), Base | Aryl-Pd(II)-NHR complex |

| 3 | Reductive Elimination | Aryl-Pd(II)-NHR complex | N-Aryl product, Pd(0)L_n |

Photoredox Catalysis and Reaction Initiation Mechanisms

Photoredox catalysis utilizes light energy to initiate chemical reactions by generating highly reactive radical intermediates via single-electron transfer (SET) events. rsc.org Aromatic ketones, including 4-Chlorovalerophenone, can play a central role in these mechanisms, often acting as photosensitizers or as direct participants in the electron transfer process. rsc.orgthieme.de

The initiation mechanism typically involves the following steps:

Photoexcitation: Upon absorption of light, the aryl ketone is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). rsc.org It then rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁). rsc.orgaip.org This triplet state possesses diradical character and has distinct redox properties compared to the ground state molecule. nih.gov

Single-Electron Transfer (SET): The excited triplet ketone can then engage in an electron transfer event. Depending on the reaction partners, it can be either oxidized or reduced. In many synthetic applications, the excited ketone is reduced by a suitable electron donor, generating a ketyl radical anion. nih.govacs.org This transient species is a potent nucleophile and radical, capable of participating in a variety of bond-forming reactions. acs.org

Alternatively, in catalytic systems employing a separate photocatalyst (e.g., iridium or ruthenium complexes), the excited photocatalyst can reduce the ground-state 4-Chlorovalerophenone to its ketyl radical anion. nih.gov This radical can then be coupled with other radicals generated in a concurrent catalytic cycle. nih.govacs.org

| Step | Description | Key Species | Result |

| 1 | Light Absorption | 4-Chlorovalerophenone (or Photocatalyst) | Formation of excited singlet state (S₁) |

| 2 | Intersystem Crossing (ISC) | Excited singlet state (S₁) | Formation of excited triplet state (T₁) |

| 3 | Single-Electron Transfer (SET) | Excited triplet state (T₁) + Electron Donor | Formation of 4-Chlorovalerophenone ketyl radical anion |

Analysis of Photochemical Reaction Mechanisms: Norrish/Yang Pathway

The Norrish reactions describe the characteristic photochemical behavior of ketones and aldehydes upon UV irradiation. wikipedia.orgedurev.in For a molecule like 4-Chlorovalerophenone, which possesses hydrogen atoms on the gamma (γ) carbon of its alkyl chain, the Norrish Type II pathway is particularly relevant. wikipedia.orgscribd.com

The process begins with the photoexcitation of the ketone to its excited triplet state, as described previously. wikipedia.org The subsequent steps are intramolecular:

Intramolecular γ-Hydrogen Abstraction: The excited carbonyl oxygen, which has radical-like character, abstracts a hydrogen atom from the γ-carbon of the valeroyl chain. nih.govrsc.org This process occurs through a cyclic six-membered transition state and results in the formation of a 1,4-biradical intermediate. rsc.org

Fate of the 1,4-Biradical: The newly formed 1,4-biradical is not stable and can undergo two competing reactions: wikipedia.orgrsc.org

Cleavage (Norrish Type II Fragmentation): The biradical can fragment by cleavage of the Cα-Cβ bond. For 4-Chlorovalerophenone, this would yield acetophenone (B1666503) and propene. nih.gov

Cyclization (Norrish-Yang Reaction): Alternatively, the two radical centers of the biradical can combine to form a new carbon-carbon bond, resulting in a cyclobutanol (B46151) derivative. nih.govwikipedia.orgmiami.edu This cyclization is known as the Norrish-Yang reaction. nih.gov

The competition between fragmentation and cyclization is a key feature of this pathway and is influenced by factors such as the conformation and stability of the biradical intermediate. acs.org

Intermediate Identification and Transition State Characterization in 4-Chlorovalerophenone Reactions

Understanding the detailed mechanisms of the reactions involving 4-Chlorovalerophenone requires the identification and characterization of the short-lived intermediates and the transition states that connect them. rsc.org A combination of spectroscopic and computational methods is employed for this purpose.

Intermediate Identification: Reactive intermediates, such as the 1,4-biradical in the Norrish-Yang pathway or the organopalladium complexes in the Buchwald-Hartwig amination, are often detected and characterized using advanced spectroscopic techniques. dbatu.ac.in

Spectroscopic Methods: Time-resolved laser flash photolysis can be used to generate and observe transient species like excited triplet states and radicals on very short timescales (nanoseconds to femtoseconds). aip.orgacs.org The absorption spectra of these intermediates, captured by techniques like transient absorption or time-resolved infrared (TRIR) and Raman spectroscopy, provide structural information. acs.orgnumberanalytics.com For more stable intermediates or resting states in catalytic cycles, Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) spectroscopy can provide detailed structural data. acs.orgdbatu.ac.in

Trapping Experiments: Intermediates can also be "trapped" by adding a reagent that reacts specifically with them to form a stable, characterizable product, thereby providing indirect evidence for their existence. dbatu.ac.in

Transition State Characterization: Transition states are, by definition, fleeting and cannot be observed directly. Their properties are typically investigated through a combination of kinetic studies and computational chemistry.

Kinetic Isotope Effect (KIE): By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), chemists can measure changes in the reaction rate. A significant KIE can indicate that the bond to that atom is being broken or formed in the rate-determining step of the reaction, providing insight into the transition state structure.

Computational Modeling: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a reaction. organic-chemistry.orgufrn.br These calculations can model the structures and energies of reactants, intermediates, products, and, crucially, the transition states that lie between them. ufrn.br This allows for the theoretical characterization of transition state geometries and activation barriers, which helps to rationalize observed reactivity and selectivity. organic-chemistry.orgacs.org

| Method | Target | Information Obtained |

| Time-Resolved Spectroscopy (e.g., Laser Flash Photolysis) | Excited States, Radicals, Biradicals | Lifetimes, Absorption Spectra, Kinetic Data |

| NMR Spectroscopy | Catalytic Intermediates (e.g., Pd-complexes) | Structural Connectivity, Catalyst Resting State |

| ESR Spectroscopy | Radical Intermediates, Triplet States | Presence of Unpaired Electrons, Structure |

| Computational Chemistry (DFT) | Transition States, Intermediates | Geometries, Energies, Activation Barriers |

Advanced Spectroscopic Characterization for Structural Elucidation of 4 Chlorovalerophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the 4-Chlorovalerophenone molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 4-Chlorovalerophenone displays distinct signals corresponding to the different types of protons present. The aromatic protons on the chlorophenyl group typically appear as a set of multiplets in the downfield region (δ 7.0-8.0 ppm) due to the electron-withdrawing effect of the chlorine atom and the carbonyl group. The protons of the aliphatic chain (the valeroyl group) resonate further upfield. The methylene (B1212753) protons adjacent to the carbonyl group (α-protons) are expected around δ 2.9-3.0 ppm, while the other methylene groups and the terminal methyl group will appear at progressively higher fields. chemicalbook.compressbooks.pub

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. chemicalbook.com The carbonyl carbon is characteristically found far downfield, typically above δ 190 ppm. The aromatic carbons show signals in the δ 120-140 ppm range, with their exact shifts influenced by the chlorine substituent. The aliphatic carbons of the valeroyl chain resonate in the upfield region of the spectrum. chemicalbook.comudel.edu

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic Protons | ~7.4-7.9 | m | ~128-138 |

| α-CH₂ | ~2.95 | t | ~38 |

| β-CH₂ | ~1.75 | sextet | ~26 |

| γ-CH₂ | ~1.40 | sextet | ~22 |

| δ-CH₃ | ~0.93 | t | ~14 |

| Carbonyl (C=O) | - | - | ~199 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are instrumental in assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. numberanalytics.comceitec.cz In 4-Chlorovalerophenone, COSY spectra would show cross-peaks connecting adjacent protons in the aliphatic chain, for instance, between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and γ-CH₂ protons, and so on. youtube.com This allows for the unambiguous assignment of the entire alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduprotein-nmr.org.uk Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This technique is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. columbia.edudiva-portal.org For example, the proton signal at ~2.95 ppm would show a correlation to the carbon signal at ~38 ppm, confirming their direct connection.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (and sometimes four). columbia.eduwisc.educeitec.cz HMBC is crucial for connecting different fragments of the molecule. For instance, it would show correlations from the α-protons of the valeroyl chain to the carbonyl carbon and to the quaternary aromatic carbon attached to the carbonyl group. It would also show correlations from the aromatic protons to various carbons within the chlorophenyl ring, confirming the substitution pattern. researchgate.net

Mass Spectrometry (MS) Applications in Structure Confirmation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion with very high precision. microtrace.comthermofisher.comeag.com This allows for the determination of the exact mass of the molecular ion of 4-Chlorovalerophenone. From this exact mass, a unique elemental formula (e.g., C₁₁H₁₃ClO) can be calculated, which provides strong evidence for the compound's identity and rules out other potential structures with the same nominal mass. csic.escopernicus.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion of 4-Chlorovalerophenone) and its subsequent fragmentation through collision-induced dissociation (CID) or other methods. wikipedia.orgnationalmaglab.org The resulting fragment ions (product ions) are then mass-analyzed. wikipedia.orgnationalmaglab.orglabmanager.com The fragmentation pattern is a molecular fingerprint that provides detailed structural information. nih.govnih.gov

For 4-Chlorovalerophenone, common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the alkyl chain, leading to the formation of a [C₄H₉]⁺ ion (butyl cation) and a [C₇H₄ClO]⁺ ion (4-chlorobenzoyl cation).

McLafferty rearrangement: A characteristic fragmentation for ketones with a γ-hydrogen, involving the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the α-β bond. This would result in the loss of a neutral butene molecule and the formation of a charged enol.

| Fragment Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 139/141 | 4-Chlorobenzoyl cation | Alpha-cleavage |

| 111/113 | Chlorophenyl cation | Loss of CO from the benzoyl cation |

| 57 | Butyl cation | Alpha-cleavage |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. libretexts.orgstellarnet.us Each molecule has a unique set of vibrational frequencies that depend on its structure, bond strengths, and atomic masses, providing a "fingerprint" for identification. sepscience.comtriprinceton.org

For 4-Chlorovalerophenone, the IR and Raman spectra would be dominated by several key features:

Carbonyl (C=O) Stretch: A very strong and sharp absorption band in the IR spectrum, typically around 1680-1700 cm⁻¹, characteristic of an aryl ketone.

C-Cl Stretch: A band in the lower frequency region of the spectrum (typically 600-800 cm⁻¹).

Aromatic C=C Stretches: A series of bands in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.

While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. horiba.com Therefore, the two techniques provide complementary information. For instance, the symmetric vibrations of the aromatic ring might be stronger in the Raman spectrum, while the polar carbonyl stretch is very prominent in the IR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. bruker.com The method works by measuring the absorption of infrared radiation at specific wavelengths, which corresponds to the vibrational frequencies of bonds within the molecule. bruker.com For 4-Chlorovalerophenone, the FT-IR spectrum provides clear evidence for its key structural features: the ketone carbonyl group, the aromatic ring, the alkyl chain, and the carbon-chlorine bond.

The most prominent absorption band in the spectrum of 4-Chlorovalerophenone is due to the carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp peak in the region of 1680-1715 cm⁻¹. cam.ac.uk The exact position is influenced by the electronic effect of the attached chlorophenyl ring. The aromatic nature of the compound is confirmed by several bands: C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which appear in the 1450-1600 cm⁻¹ region. The aliphatic portion of the molecule, the butyl chain, is identified by C-H stretching vibrations just below 3000 cm⁻¹ and by bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock). The presence of the halogen is indicated by the C-Cl stretching vibration, which is typically found in the fingerprint region between 700 and 800 cm⁻¹.

In derivatives of 4-Chlorovalerophenone, any modification to the molecule, such as substitution on the alkyl chain or the aromatic ring, would result in predictable shifts in the FT-IR spectrum, allowing for detailed structural confirmation. ceitec.czcrystallography.net

Table 1: Typical FT-IR Absorption Bands for 4-Chlorovalerophenone

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

| Ketone C=O | Stretch | 1705-1685 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |

Raman Spectroscopy for Vibrational Modes and Structural Information

Raman spectroscopy is another form of vibrational spectroscopy that serves as an excellent complement to FT-IR. carleton.edu It is a light scattering technique where a laser interacts with a molecule, and the scattered light provides information about the molecule's vibrational modes. carleton.edu While FT-IR is based on the change in dipole moment, Raman activity requires a change in the polarizability of a bond. uni-ulm.de This fundamental difference means that vibrations that are weak in FT-IR may be strong in Raman, and vice versa.

For 4-Chlorovalerophenone, Raman spectroscopy is particularly useful for analyzing the non-polar C-C bonds of the aromatic ring and the alkyl backbone, which often show weak absorption in FT-IR spectra. mdpi.com Symmetrical vibrations, such as the ring breathing mode of the para-substituted benzene (B151609) ring, typically produce a strong and characteristic Raman signal. The C=O stretch is also observable in the Raman spectrum, though it is often less intense than in the FT-IR spectrum. The Raman spectrum of 4-Chlorovalerophenone is available in some chemical databases. researchgate.net The combination of both FT-IR and Raman data provides a more complete picture of the molecule's vibrational framework. uni-ulm.de

Table 2: Expected Raman Shifts for 4-Chlorovalerophenone

| Functional Group/Vibration | Vibration Type | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3050 | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Strong |

| Ketone C=O | Stretch | 1705-1685 | Medium-Weak |

| Aromatic Ring Breathing | Stretch | ~1600, ~800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. researchgate.net This technique is particularly sensitive to the presence of chromophores, which are parts of a molecule that absorb light. In 4-Chlorovalerophenone, there are two primary chromophores: the carbonyl group (C=O) and the 4-chlorophenyl group.

The spectrum of 4-Chlorovalerophenone is expected to show two main types of electronic transitions:

π → π* transition: This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is associated with the aromatic ring and the carbonyl group. This transition typically results in a strong absorption band (high molar absorptivity, ε) at a shorter wavelength, often below 280 nm for substituted benzene rings.

n → π* transition: This lower-energy transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. This transition is characteristic of ketones and results in a weaker absorption band at a longer wavelength, typically above 300 nm.

The exact position and intensity of these absorption maxima (λmax) can be influenced by the solvent and the presence of other functional groups. researchgate.net UV-Vis spectroscopy is a valuable tool for confirming the presence of conjugated systems and carbonyl functionalities in 4-Chlorovalerophenone and its derivatives.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for 4-Chlorovalerophenone

| Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Phenyl ring, C=O | ~250-280 | High |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography, also known as single-crystal X-ray diffraction (SCXRD), is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves directing X-rays at a single, high-quality crystal. The regular arrangement of atoms in the crystal lattice diffracts the X-rays, producing a unique diffraction pattern. By analyzing this pattern, it is possible to calculate the precise coordinates of every atom in the molecule, providing unambiguous information about bond lengths, bond angles, and torsional angles.

For 4-Chlorovalerophenone, a successful X-ray crystallographic analysis would reveal:

The precise geometry of the phenyl ring and the valeroyl side chain.

The planarity of the aromatic ring and the conformation of the alkyl chain in the solid state.

The nature of intermolecular interactions, such as C-H···O or π-π stacking, which govern how the molecules pack together in the crystal lattice.

While X-ray crystallography is an exceptionally powerful tool, it is contingent upon the ability to grow a suitable single crystal of the compound. Although specific crystal structure data for the parent 4-Chlorovalerophenone is not readily found in publicly accessible databases, the technique remains the gold standard for absolute structural proof. researchgate.net Crystal structures for numerous derivatives containing similar functionalities, such as other chlorinated aromatic ketones, have been reported and analyzed.

Specialized Spectroscopic Techniques (e.g., Mössbauer Spectroscopy for specific elemental analysis if applicable)

Mössbauer spectroscopy is a highly specialized technique that probes the nuclear environment of specific isotopes. It is exquisitely sensitive to the oxidation state, coordination environment, and magnetic properties of Mössbauer-active nuclei, such as iron-57 (B1207913) (⁵⁷Fe), tin-119 (¹¹⁹Sn), and gold-197 (¹⁹⁷Au). The technique is based on the recoilless emission and resonant absorption of gamma rays by atomic nuclei.

The application of Mössbauer spectroscopy is strictly limited to compounds containing a Mössbauer-active isotope. 4-Chlorovalerophenone is composed of carbon, hydrogen, oxygen, and chlorine, none of which are suitable for this technique. Therefore, Mössbauer spectroscopy is not an applicable method for the direct analysis of 4-Chlorovalerophenone or its simple organic derivatives. The technique is primarily employed in fields like organometallic chemistry, materials science, and mineralogy to study compounds containing specific metallic elements.

Computational Chemistry and Theoretical Investigations of 4 Chlorovalerophenone

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and stability of molecules. wikipedia.org Among the various methods, Density Functional Theory (DFT) has emerged as a particularly versatile and accurate tool for studying many-body systems like 4-Chlorovalerophenone. wikipedia.orgresearchgate.net

Density Functional Theory (DFT) is a computational method that determines the electronic structure of atoms and molecules by focusing on the electron density. wikipedia.orgmdpi.com This approach allows for the calculation of various molecular properties, providing valuable information about the molecule's geometry, vibrational frequencies, and electronic characteristics. orientjchem.org DFT studies are instrumental in predicting the behavior of molecules and understanding their chemical nature. mdpi.com For instance, DFT calculations can be used to optimize the molecular structure of a compound and analyze its stability. orientjchem.org

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. semanticscholar.orgaimspress.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. semanticscholar.orgaimspress.com A larger energy gap generally indicates higher stability and lower reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. semanticscholar.orgchalcogen.ro

The energies of the HOMO and LUMO orbitals can be calculated using computational methods like DFT. For a related compound, salicyl-N-methyl-4-stilbazolium tosylate (SMST), the HOMO and LUMO energies were calculated to be -7.584 eV and -1.979 eV, respectively, resulting in an energy gap of 5.604 eV. researchgate.net

Table 1: Frontier Molecular Orbital Properties

| Property | Description |

| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap | The energy difference between HOMO and LUMO, indicating chemical stability. semanticscholar.orgaimspress.com |

Ionization energy (IE) is the energy required to remove an electron from a gaseous atom or molecule, while electron affinity (EA) is the energy change that occurs when an electron is added to a gaseous atom. uni-siegen.delibretexts.org These properties are fundamental in determining the chemical behavior of a compound. researchgate.net Computational methods, such as the G0W0 method, can provide accurate predictions of a molecule's IE and EA. scm.com For example, the calculated IE and EA for azulene (B44059) using this method are in good agreement with experimental values. scm.com Generally, ionization energies decrease down a group in the periodic table and increase from left to right across a period. uni-siegen.de Conversely, electron affinities tend to become more negative across a period and less negative down a group. libretexts.org

Table 2: Key Electronic Property Definitions

| Property | Definition |

| Ionization Energy | Energy needed to remove an electron from a gaseous atom or molecule. uni-siegen.de |

| Electron Affinity | Energy change when an electron is added to a gaseous atom. libretexts.org |

The concepts of chemical hardness (η) and softness (S) are derived from DFT and help to quantify the resistance of a molecule to changes in its electron distribution. mdpi.comscielo.br Hardness is a measure of the molecule's resistance to deformation or polarization, while softness is the inverse of hardness and indicates a higher propensity for chemical reaction. researchgate.net These global reactivity descriptors are calculated using the energies of the HOMO and LUMO. scielo.br A molecule with a large HOMO-LUMO gap is considered "hard," implying high stability and low reactivity. researchgate.netresearchgate.net Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive. researchgate.net For the related compound SMST, the calculated high hardness (2.8025 eV) and low softness (0.1784 (eV)⁻¹) are indicative of its high stability. researchgate.net

Table 3: Global Reactivity Descriptors

| Parameter | Description |

| Chemical Hardness (η) | Resistance to change in electron distribution. mdpi.comscielo.br |

| Chemical Softness (S) | The inverse of hardness, indicating higher reactivity. researchgate.net |

An electrostatic potential (ESP) map is a visual representation of the charge distribution on a molecule's surface. libretexts.orgnumberanalytics.com It is a valuable tool for understanding molecular polarity and predicting sites of electrophilic and nucleophilic attack. orientjchem.orgreed.edu The map uses a color scale where red typically indicates regions of negative potential (electron-rich) and blue represents areas of positive potential (electron-poor). libretexts.orgyoutube.com Green or yellow areas denote neutral or near-neutral potential. numberanalytics.com By analyzing the ESP map, chemists can identify the reactive sites of a molecule and understand how it will interact with other molecules. orientjchem.orgnih.gov For example, the negative potential regions on a molecule are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. orientjchem.org

Global Hardness and Softness Parameters

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. stanford.eduyoutube.com By modeling the reaction pathway, researchers can identify intermediate structures, transition states, and determine the energy barriers associated with the reaction. bakerlab.orgpolimi.it This detailed understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes. mdpi.com

The characterization of the transition state, which is the highest energy point along the reaction coordinate, is a key aspect of reaction mechanism modeling. bakerlab.org The structure and energy of the transition state determine the activation energy of the reaction and, consequently, the reaction rate. bakerlab.org Computational methods allow for the precise location of transition state structures and the calculation of their properties, providing critical insights into the kinetics and thermodynamics of the reaction. bakerlab.org

Prediction of Spectroscopic Parameters (e.g., NMR shifts, IR frequencies)

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, allowing for the theoretical characterization of molecules like 4-Chlorovalerophenone. These in silico techniques provide valuable insights that can aid in the interpretation of experimental data and the structural elucidation of novel compounds.

Nuclear Magnetic Resonance (NMR) Shifts: The computational prediction of NMR chemical shifts has become a common tool for assigning the structure, stereochemistry, and conformation of organic molecules. rsc.org For 4-Chlorovalerophenone, Density Functional Theory (DFT) calculations, particularly using the gauge-including atomic orbital (GIAO) method, represent a robust framework for predicting both ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com This approach calculates the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). faccts.de The accuracy of these predictions is highly dependent on the chosen functional and basis set, with double-hybrid DFT methods often providing results that are in good agreement with experimental values, provided that core electrons are properly considered. mdpi.comfaccts.de

While DFT provides high accuracy, its computational cost can be significant, especially for large or flexible molecules that exist as an ensemble of conformations. rsc.org To address this, machine learning (ML) models have emerged as a rapid alternative. rsc.org These models, often graph neural networks (GNNs), are trained on large datasets of QM-calculated or experimental NMR data to predict chemical shifts from a 3D molecular structure in a fraction of the time required for DFT calculations. rsc.orgresearchgate.net Such approaches can achieve accuracy comparable to DFT, making them powerful tools for high-throughput screening and the analysis of complex molecules. rsc.org

Interactive Table 1: Predicted NMR Chemical Shifts for 4-Chlorovalerophenone This table illustrates a hypothetical output from a computational NMR prediction for the primary atoms in the 4-Chlorovalerophenone structure. The values represent typical shifts for similar chemical environments.

| Atom Type | Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carbonyl | C=O | - | ~199.0 |

| Aromatic | C-Cl | - | ~139.0 |

| Aromatic | CH (ortho to C=O) | ~7.90 | ~129.5 |

| Aromatic | CH (meta to C=O) | ~7.50 | ~128.8 |

| Aliphatic | α-CH₂ | ~2.95 | ~38.0 |

| Aliphatic | β-CH₂ | ~1.70 | ~26.5 |

| Aliphatic | γ-CH₂ | ~1.40 | ~22.5 |

| Aliphatic | δ-CH₃ | ~0.95 | ~14.0 |

Infrared (IR) Frequencies: Computational vibrational spectroscopy is a powerful method for interpreting and predicting the infrared spectrum of a molecule. arxiv.org For 4-Chlorovalerophenone, theoretical IR spectra can be generated by calculating the molecule's vibrational frequencies. libretexts.org DFT is a commonly employed method for these calculations, which are based on the harmonic oscillator approximation. chemrxiv.org The output provides a list of vibrational modes and their corresponding frequencies (in cm⁻¹) and intensities. libretexts.org

It is a standard practice to apply a scaling factor to the calculated frequencies, as the harmonic approximation tends to overestimate their values compared to experimental results, which are inherently anharmonic. chemrxiv.org More advanced and computationally intensive methods, such as Vibrational Perturbation Theory (VPT2), can be used to account for anharmonic effects directly. chemrxiv.org Similar to NMR prediction, machine learning models are also being developed to simulate IR spectra with the speed of semi-empirical methods but with accuracy approaching that of DFT. chemrxiv.org The predicted spectrum is particularly useful for identifying characteristic functional group absorptions, such as the strong C=O stretch of the ketone and vibrations associated with the chlorinated aromatic ring. nih.govlibretexts.org

Interactive Table 2: Predicted Principal IR Frequencies for 4-Chlorovalerophenone This table shows a selection of predicted vibrational frequencies for key functional groups in 4-Chlorovalerophenone.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| C=O Stretch | Ketone | ~1685 | Strong |

| C=C Stretch | Aromatic Ring | ~1585 | Medium |

| C-H Stretch | Aromatic Ring | ~3070 | Weak |

| C-H Stretch | Aliphatic Chain | ~2870-2960 | Medium |

| C-Cl Stretch | Aryl Halide | ~1090 | Strong |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like 4-Chlorovalerophenone are not defined by a single static structure, but by an ensemble of interconverting three-dimensional arrangements known as conformations. uwlax.edumdpi.com Computational chemistry provides powerful tools to explore this conformational landscape and understand the molecule's dynamic behavior.

Conformational Analysis: Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. uwlax.edu For 4-Chlorovalerophenone, significant conformational flexibility arises from rotation around several single bonds, primarily within the valeryl (pentanoyl) side chain and the C-C bond connecting the carbonyl group to the chlorophenyl ring. The spatial arrangement of these groups is described by dihedral angles, and the stability of each conformer is influenced by factors like torsional strain and steric interactions. uwlax.edu

Computational methods, ranging from molecular mechanics to more accurate quantum chemistry calculations, are used to perform a potential energy surface scan by systematically rotating key dihedral angles. uwlax.edunih.gov This process identifies energy minima, which correspond to stable conformers. uwlax.edu For instance, the orientation of the butyl chain relative to the phenyl ring can lead to various gauche and anti arrangements, each with a distinct potential energy. Studies on similar ketones have shown that even for relatively small molecules, multiple stable conformations can exist, and their relative populations can be estimated from their calculated energy differences. nih.govacs.org It is known that ligands often bind to proteins in conformations that are not the global minimum in solution, with strain energies of up to 5-9 kcal/mol being observed. researchgate.net

Interactive Table 3: Hypothetical Relative Energies of 4-Chlorovalerophenone Conformers This table illustrates a simplified output of a conformational analysis, showing different arrangements based on the dihedral angle of the alkyl chain relative to the phenyl ring.

| Conformer ID | Dihedral Angle (Car-Car-C=O-Cα) | Description | Relative Energy (kcal/mol) |

| 1 | ~0° | Eclipsed | 5.0 (Transition State) |

| 2 | ~45° | Skewed | 1.5 |

| 3 | ~90° | Orthogonal | 2.5 (Transition State) |

| 4 | ~135° | Skewed | 1.2 |

| 5 | 180° | Anti-planar (Bisected) | 0.0 (Global Minimum) |

Molecular Dynamics (MD) Simulations: While conformational analysis identifies static energy minima, molecular dynamics (MD) simulations provide a time-resolved view of a molecule's behavior. mdpi.commdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.com This method is invaluable for studying the dynamic nature of molecules, including the transitions between different conformational states. nih.gov

For 4-Chlorovalerophenone, an MD simulation could reveal the timescales of rotation for the alkyl chain, the flexibility of the phenyl-carbonyl linkage, and the interactions of the molecule with a solvent environment. nih.gov By analyzing the simulation trajectory, one can understand the stability of different conformers and the energy barriers separating them. nih.gov MD simulations are crucial in drug discovery for studying how a ligand like 4-Chlorovalerophenone might adapt its shape upon binding to a biological target, providing insights into the thermodynamics and kinetics of ligand-receptor interactions. mdpi.comnih.gov

Chemogenomics and Chemical Space Exploration using Computational Methods

The study of a single compound like 4-Chlorovalerophenone can be placed in the broader context of systematically exploring chemical-biological interactions through chemogenomics and navigating the vastness of chemical space.

Chemogenomics: Chemogenomics is an interdisciplinary field that systematically studies the effects of collections of small molecules on families of biological targets, such as G-protein coupled receptors or kinases. kubinyi.deresearchgate.net The core idea is to map the interactions between chemical space and biological space. researchgate.net A compound like 4-Chlorovalerophenone, as a member of the halogenated ketone class, can serve as a probe or a starting point within a larger chemical library. kubinyi.deresearchgate.net By synthesizing and screening analogs of this compound against a panel of related proteins, researchers can build structure-activity relationships (SARs) more efficiently, identify subtype-selective ligands, and apply knowledge gained from one target to related ones. kubinyi.debenthamscience.com Computational target fishing, which uses chemoinformatic tools to predict the biological targets of a chemical, is a key enabler of chemogenomics, helping to prioritize experimental screening and uncover potential off-target effects. nih.gov

Chemical Space Exploration: The concept of "chemical space" refers to the entire set of all possible chemical compounds, estimated to contain upwards of 10⁶⁰ molecules. mpg.deacs.org Exploring this immense space to find novel molecules with desired properties is a central challenge in chemistry and drug discovery. mpg.depnas.org Computational methods are indispensable for this task, allowing for the virtual screening of billions of compounds and the de novo design of new ones. mpg.de

4-Chlorovalerophenone occupies a specific region of chemical space defined by its constituent elements (C, H, O, Cl) and structural features. acs.org Computational exploration starting from this molecule could involve several strategies:

Similarity Searching: Identifying commercially available or synthetically accessible molecules with similar structures or properties. nih.gov

Virtual Library Enumeration: Generating a vast library of virtual analogs by systematically modifying the alkyl chain, the position of the chlorine atom, or replacing the phenyl ring with other heterocycles.

Machine Learning-Guided Screening: Training a machine learning model on a small, docked subset of a multi-billion compound library to predict and prioritize top-scoring candidates from the full library, drastically reducing the need for computationally expensive docking calculations. mpg.de

These approaches leverage the power of computation to navigate chemical space efficiently, accelerating the discovery of new chemical entities for various applications. pnas.org

Interactive Table 4: Computational Methods in Chemogenomics and Chemical Space Exploration

| Method | Application | Relevance to 4-Chlorovalerophenone |

| Chemical Similarity Searching | Identifies known compounds with similar structures or properties to a query molecule. | Finds existing compounds related to 4-Chlorovalerophenone to infer potential biological activities. nih.gov |

| Pharmacophore Modeling | Creates a 3D model of essential features required for biological activity. | Develops a model based on the key features of 4-Chlorovalerophenone to screen for functionally similar but structurally diverse molecules. |

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. | Screens virtual libraries of 4-Chlorovalerophenone analogs against specific protein targets. nih.gov |

| Machine Learning / AI | Trains models to predict properties, activities, or generate novel structures. | Rapidly screens vast chemical libraries or designs new molecules with optimized properties based on the 4-Chlorovalerophenone scaffold. mpg.de |

| Network Propagation | Uses chemical similarity networks to prioritize candidates from large databases. | Identifies promising leads structurally related to active compounds, starting from a seed set that could include 4-Chlorovalerophenone. |

Advanced Applications of 4 Chlorovalerophenone in Organic Synthesis

Role as a Versatile Intermediate in the Synthesis of Complex Organic Architectures

4-Chlorovalerophenone, with its reactive carbonyl group and the presence of a chlorine atom on the alkyl chain, serves as a highly versatile intermediate in the synthesis of a variety of complex organic molecules. Its bifunctional nature allows for a range of chemical transformations, making it a valuable starting material for constructing intricate molecular frameworks, including bioactive compounds and heterocyclic systems.

One significant application of 4-chlorovalerophenone lies in the synthesis of substituted N-heterocycles. For instance, it is a key precursor in the synthesis of substituted pyrrolidines. acs.orgnih.govenamine.netresearchgate.net The process often involves a biocatalytic reductive amination where a transaminase enzyme facilitates the stereoselective formation of a chiral amine from the ketone. acs.orgnih.gov This amine then undergoes an intramolecular cyclization, driven by the displacement of the chlorine atom, to form the pyrrolidine (B122466) ring. This strategy has been successfully employed to produce enantiopure 2-substituted pyrrolidines with high yields and excellent enantiomeric excess. acs.orgnih.gov

Furthermore, 4-chlorovalerophenone and its derivatives are instrumental in the synthesis of cathinone (B1664624) analogs. nih.govcsic.esresearchgate.netmdpi.comnih.gov Synthetic cathinones are a class of psychoactive substances, and understanding their synthesis is crucial for forensic and toxicological studies. nih.gov The general synthetic route often involves the modification of the alkyl chain and the aromatic ring of a propiophenone (B1677668) or valerophenone (B195941) precursor. The presence of the chlorine atom in 4-chlorovalerophenone provides a handle for further functionalization or for the introduction of nitrogen-containing groups to build the cathinone scaffold.

The utility of 4-chlorovalerophenone extends to its role in multi-component reactions, which are powerful tools for rapidly building molecular complexity from simple starting materials. beilstein-journals.org These reactions can lead to the formation of highly substituted and structurally diverse compounds in a single step.

Table 1: Examples of Complex Molecules Synthesized from 4-Chlorovalerophenone or its Analogs

| Target Molecule Class | Key Synthetic Strategy | Precursor | Reference(s) |

| Substituted Pyrrolidines | Biocatalytic reductive amination followed by intramolecular cyclization | ω-Chloroketones | acs.orgnih.govenamine.netresearchgate.net |

| Cathinone Analogs | Modification of the alkyl chain and aromatic ring | Substituted valerophenones | nih.govcsic.esresearchgate.netmdpi.com |

| 1,4,5-Trisubstituted Pyrrolidine-2,3-diones | Three-component reaction | Aromatic aldehydes, aniline, and ethyl 2,4-dioxovalerate | beilstein-journals.org |

Derivatization Strategies to Enhance Reactivity and Selectivity in Synthesis

The reactivity and selectivity of 4-chlorovalerophenone in organic synthesis can be significantly enhanced through various derivatization strategies. These modifications can influence the steric and electronic properties of the molecule, thereby directing the outcome of subsequent reactions, particularly in the context of stereoselective synthesis.

A key strategy involves the diastereoselective reduction of the ketone functionality. By introducing a chiral auxiliary or employing a chiral reducing agent, it is possible to control the formation of one diastereomer of the corresponding alcohol over the other. For example, the reduction of substituted cyclohexanones using sterically hindered organoborates, such as those derived from polystyrene, can achieve high diastereoselectivity, yielding the thermodynamically less stable alcohol with excellent isomeric purity. rsc.org This principle can be applied to 4-chlorovalerophenone derivatives to generate specific stereoisomers of the corresponding chlorohydrin, which are valuable chiral building blocks. A general approach to achieving syn-diastereoselectivity in the reduction of related keto amides has been demonstrated using L-Selectride, proceeding through a Cram chelation-controlled mechanism. mdpi.com

Another important derivatization involves the creation of silyl (B83357) enol ethers from the ketone. This transformation alters the reactivity of the α-carbon, allowing for a different set of reactions, such as Mukaiyama aldol (B89426) additions. The stereochemical outcome of these reactions can be influenced by the geometry of the enol ether and the nature of the Lewis acid catalyst used.

Furthermore, derivatization can be used to prepare substrates for kinetic resolution. In a kinetic resolution, a racemic mixture of a chiral compound reacts with a chiral catalyst or reagent, leading to the preferential reaction of one enantiomer and leaving the other enantiomer in excess. nih.govwikipedia.org By converting racemic 4-chlorovalerophenone derivatives into suitable substrates, it is possible to separate the enantiomers with high efficiency.

Table 2: Derivatization Strategies and Their Impact on Synthesis

| Derivatization Strategy | Purpose | Potential Outcome | Reference(s) |

| Diastereoselective Reduction | Control stereochemistry of the resulting alcohol | Formation of specific diastereomers of 1-(4-chlorophenyl)pentan-1-ol | rsc.orgmdpi.com |

| Formation of Silyl Enol Ethers | Modify reactivity of the α-carbon | Enables stereoselective aldol reactions | |

| Preparation for Kinetic Resolution | Separation of enantiomers | Enantioenriched starting material and product | nih.govwikipedia.org |

Utilization as a Chiral Building Block Precursor

4-Chlorovalerophenone is a prochiral ketone, meaning it can be converted into a chiral molecule in a single synthetic step. This makes it a valuable precursor for the synthesis of chiral building blocks, particularly chiral alcohols, which are essential intermediates in the production of many pharmaceuticals. nih.gov

The most direct route to a chiral building block from 4-chlorovalerophenone is through asymmetric reduction of the carbonyl group. This can be achieved using various methods, including biocatalysis and chiral metal catalysts. Plant tissues, for example, have been shown to asymmetrically reduce prochiral ketones like 4'-chloroacetophenone (B41964) with high enantioselectivity, producing chiral alcohols with up to 98% enantiomeric excess (e.e.). nih.gov Similarly, the asymmetric hydrogenation of β-keto esters using chiral diphosphine-ruthenium catalysts can yield β-hydroxy esters with excellent enantioselectivity, which can then be reduced to the corresponding chiral 1,3-diols. sctunisie.org The synthesis of chiral 1-(4-chlorophenyl)propan-1-ol (B82633) has been demonstrated with high e.e., showcasing the feasibility of producing enantiopure alcohols from similar chloro-substituted ketones. sctunisie.orgmetu.edu.trgoogle.comrsc.org A patent describes an eco-friendly process for preparing chiral 1-(4-chlorophenyl)-(1S)-ethan-1-ol with high enantiomeric excess using soaked green grams as a biocatalyst. google.com

Once the chiral alcohol, 1-(4-chlorophenyl)pentan-1-ol, is synthesized, the chlorine atom on the pentyl chain provides a reactive site for further transformations. This allows for the construction of more complex chiral molecules where the stereocenter generated from the ketone reduction is preserved. For instance, the chiral alcohol can be used in nucleophilic substitution reactions or as a starting material for the synthesis of other chiral compounds.

The kinetic resolution of racemic derivatives of 4-chlorovalerophenone is another powerful strategy to obtain enantiomerically enriched compounds. nih.govwikipedia.org This process can be catalyzed by enzymes or chiral synthetic catalysts, allowing for the separation of the two enantiomers of a chiral derivative.

Table 3: Methods for Generating Chiral Building Blocks from Ketone Precursors

| Method | Description | Example Application | Reference(s) |